tetrasodium [mu-[[6,6/'-[(3,3/'-dihydroxy[1,1/'-biphenyl]-4,4/'-diyl)bis(azo)]bis[4-amino-5-hydroxyn
tetrasodium [mu-[[6,6/'-[(3,3/'-dihydroxy[1,1/'-biphenyl]-4,4/'-diyl)bis(azo)]bis[4-amino-5-hydroxyn
Brand Name:
Vulcanchem
CAS No.:
16143-79-6
VCID:
VC0098418
InChI:
InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-29-25(57(49,50)51)11-23(55(43,44)45)15-3-7-19(31(41)27(15)29)37-35-17-5-1-13(9-21(17)39)14-2-6-18(22(40)10-14)36-38-20-8-4-16-24(56(46,47)48)12-26(58(52,53)54)30(34)28(16)32(20)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8
SMILES:
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-])N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2]
Molecular Formula:
C32H16Cu2N6Na4O16S4
Molecular Weight:
1087.8 g/mol
tetrasodium [mu-[[6,6/'-[(3,3/'-dihydroxy[1,1/'-biphenyl]-4,4/'-diyl)bis(azo)]bis[4-amino-5-hydroxyn
CAS No.: 16143-79-6
Main Products
VCID: VC0098418
Molecular Formula: C32H16Cu2N6Na4O16S4
Molecular Weight: 1087.8 g/mol
CAS No. | 16143-79-6 |
---|---|
Product Name | tetrasodium [mu-[[6,6/'-[(3,3/'-dihydroxy[1,1/'-biphenyl]-4,4/'-diyl)bis(azo)]bis[4-amino-5-hydroxyn |
Molecular Formula | C32H16Cu2N6Na4O16S4 |
Molecular Weight | 1087.8 g/mol |
IUPAC Name | dicopper;tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-oxido-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-5-oxidonaphthalene-1,3-disulfonate |
Standard InChI | InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-29-25(57(49,50)51)11-23(55(43,44)45)15-3-7-19(31(41)27(15)29)37-35-17-5-1-13(9-21(17)39)14-2-6-18(22(40)10-14)36-38-20-8-4-16-24(56(46,47)48)12-26(58(52,53)54)30(34)28(16)32(20)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8 |
Standard InChIKey | RTXWGCFBOYSLIQ-UHFFFAOYSA-F |
SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-])N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-])N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
PubChem Compound | 161169 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume